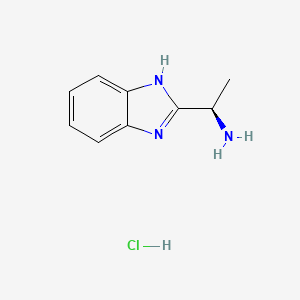

(R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

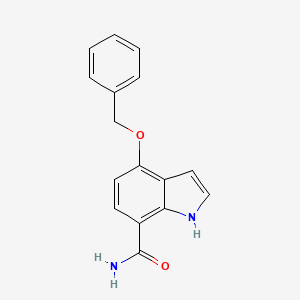

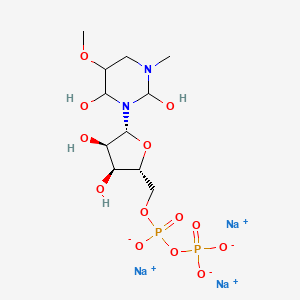

(R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride (BEH) is a chiral compound belonging to the benzimidazole family of compounds. It is a versatile compound with a broad range of applications in the field of organic synthesis, materials science, and pharmaceutical research. BEH has been used as a starting material for the synthesis of several compounds, including pharmaceuticals and agrochemicals. It is also a common reagent in organic synthesis, as it can be used to form amide bonds and cyclic structures. In addition, BEH has been used as a catalyst in the synthesis of a variety of organic compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Cancer Research and DNA Interaction : Compounds related to benzimidazole, such as those synthesized by Schiff base condensation involving benzimidazole derivatives, have shown significant interactions with calf thymus DNA and demonstrated substantial in vitro cytotoxic effects against various cancer cell lines. These compounds bind DNA through an intercalative mode, suggesting a potential for the development of novel anticancer agents (Paul et al., 2015).

Antiprotozoal Activity : Benzimidazole derivatives have been synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing strong activity that surpassed that of metronidazole, a commonly used drug for these parasites (Pérez‐Villanueva et al., 2013).

Antimicrobial and Antifungal Properties : Novel benzimidazole-based compounds have been synthesized and evaluated for their antimicrobial and antifungal activities, with some demonstrating significant effectiveness. This suggests their potential application in treating microbial infections (Salahuddin et al., 2017).

Anticorrosive Properties : Benzimidazole motifs have been studied for their anticorrosion characteristics towards mild steel in hydrochloric acid, indicating their potential use in protecting metals from corrosion (Ammal et al., 2018).

Chemical Synthesis and Characterization

Complex Synthesis and Structural Analysis : The synthesis of ruthenium complexes incorporating benzimidazole derivatives demonstrates the versatility of benzimidazole in complex formation, which could be relevant in catalysis and material science research (Singh et al., 2008).

QSAR Studies : Quantitative structure-activity relationship (QSAR) studies involving benzimidazole derivatives aimed at understanding their pharmacological activity have provided insights into designing molecules with specific biological activities (El-kilany et al., 2015).

Eigenschaften

IUPAC Name |

(1R)-1-(1H-benzimidazol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHWHWCRHSKBOZ-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC2=CC=CC=C2N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712327 |

Source

|

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride | |

CAS RN |

1363166-45-3 |

Source

|

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazole-4-carbaldehyde](/img/structure/B595210.png)

![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B595222.png)

![3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B595227.png)

![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)

![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B595229.png)

![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)